

# Lacutoclax: A Technical Guide to its Impact on Cellular Bioenergetics

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## Compound of Interest

Compound Name: *Lacutoclax*

Cat. No.: *B12384848*

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## Executive Summary

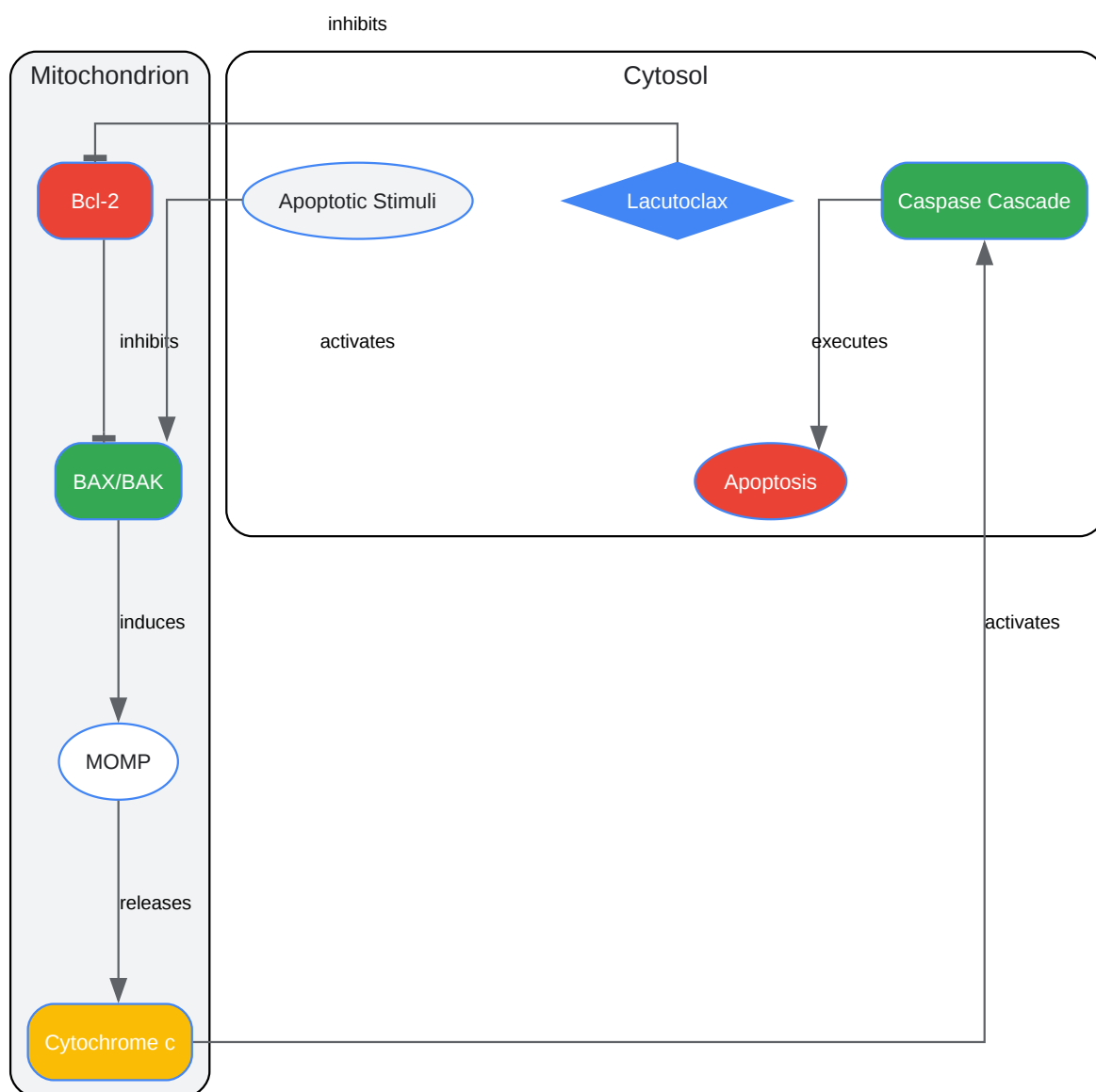
**Lacutoclax** (also known as LP-108) is a potent and selective small molecule inhibitor of B-cell lymphoma 2 (Bcl-2), a key anti-apoptotic protein.<sup>[1][2][3]</sup> Overexpression of Bcl-2 is a hallmark of various hematological malignancies, where it promotes cell survival by sequestering pro-apoptotic proteins and preventing the induction of the intrinsic mitochondrial apoptosis pathway. By selectively targeting Bcl-2, **Lacutoclax** aims to restore the natural apoptotic process in cancer cells. This technical guide provides an in-depth analysis of the core mechanism of action of **Lacutoclax**, with a specific focus on its impact on cellular bioenergetics. While direct, publicly available quantitative data on the specific bioenergetic effects of **Lacutoclax** are limited, this document synthesizes information from related Bcl-2 inhibitors and established principles of mitochondrial biology to project its likely impact.

## Mechanism of Action: Bcl-2 Inhibition and the Intrinsic Apoptotic Pathway

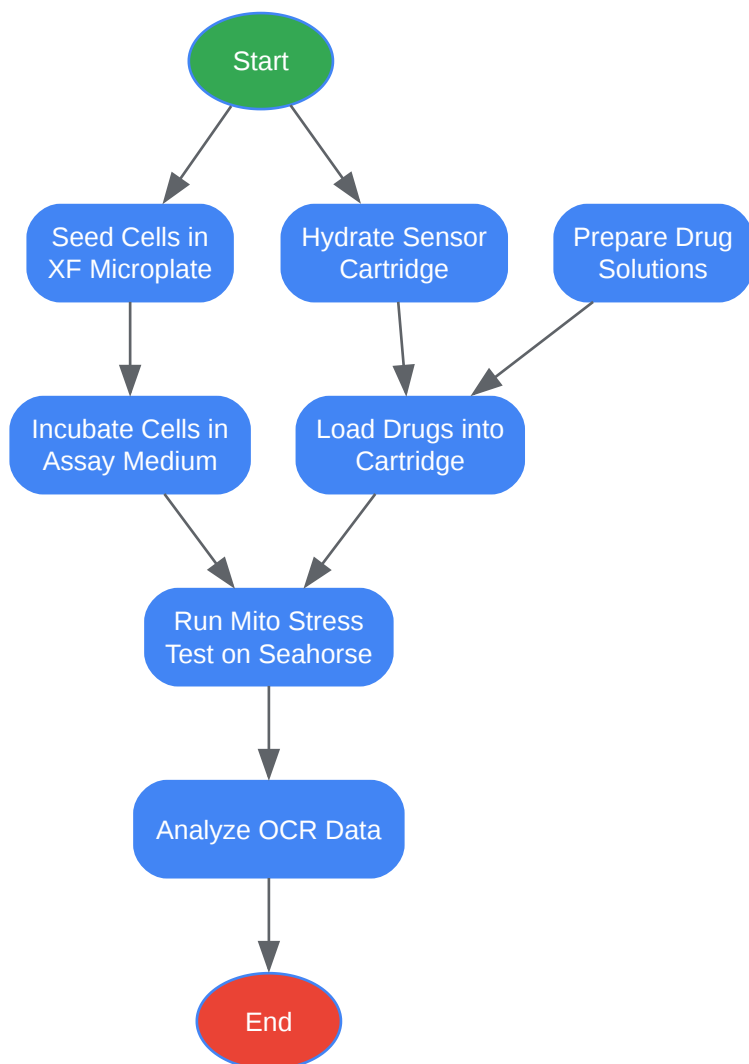
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, which is initiated in response to various cellular stressors, including DNA damage and growth factor withdrawal. This pathway is tightly controlled by a balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins. In cancer cells, this balance is often shifted towards survival through the overexpression of anti-apoptotic proteins like Bcl-2.

**Lacutoclax**, as a selective Bcl-2 inhibitor, mimics the action of pro-apoptotic BH3-only proteins. It binds with high affinity to the BH3-binding groove of the Bcl-2 protein, displacing pro-apoptotic proteins like BIM. This liberation of pro-apoptotic effectors allows them to activate BAX and BAK, which then oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP is a critical event, often considered the "point of no return" in apoptosis, as it allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. This, in turn, triggers the activation of a cascade of caspases, the executioners of apoptosis, leading to controlled cell death.

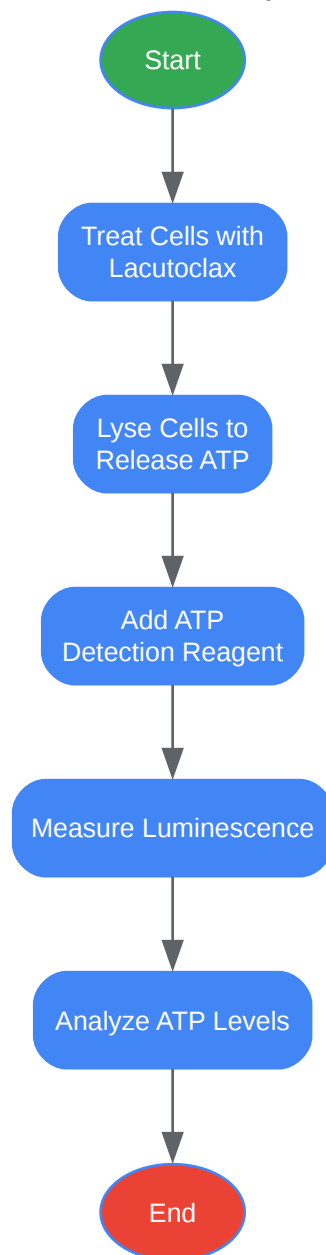
Intrinsic Apoptotic Pathway and Lacutoclax Intervention



## Seahorse XF Mito Stress Test Workflow



## ATP Quantification Assay Workflow



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## References

- 1. P635: AN UPDATE OF SAFETY AND EFFICACY RESULTS FROM PHASE 1 STUDY OF LP-108, A NOVEL AND SELECTIVE BCL-2 INHIBITOR, IN PATIENTS WITH RELAPSED OR REFRACTORY B-CELL NON-HODGKIN LYMPHOMAS - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Mitochondrial fusion is a therapeutic vulnerability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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